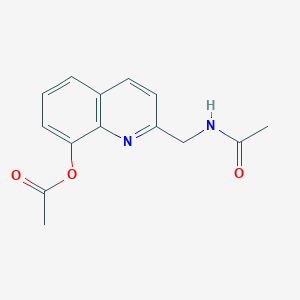

2-(Acetamidomethyl)quinolin-8-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648897-10-3 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

[2-(acetamidomethyl)quinolin-8-yl] acetate |

InChI |

InChI=1S/C14H14N2O3/c1-9(17)15-8-12-7-6-11-4-3-5-13(14(11)16-12)19-10(2)18/h3-7H,8H2,1-2H3,(H,15,17) |

InChI Key |

ARSWAXSUTSHMIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=NC2=C(C=CC=C2OC(=O)C)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-(Acetamidomethyl)quinolin-8-yl acetate (B1210297)

While a specific, high-yield, one-pot synthesis of 2-(Acetamidomethyl)quinolin-8-yl acetate is not extensively documented in publicly available literature, a plausible and logical synthetic route can be constructed from established reactions on the quinoline (B57606) core. The proposed pathway involves a multi-step sequence starting from readily available precursors.

A potential synthetic approach could commence with 2-methyl-8-hydroxyquinoline. The synthesis would then proceed through the formation of the acetamidomethyl group at the 2-position, followed by acetylation of the hydroxyl group at the 8-position.

Proposed Synthetic Route:

Bromination of the Methyl Group: The initial step would involve the radical bromination of the methyl group of 2-methyl-8-hydroxyquinoline. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is a standard method for the allylic and benzylic bromination of hydrocarbons. masterorganicchemistry.com

Nucleophilic Substitution with an Amine Source: The resulting 2-(bromomethyl)quinolin-8-ol would then be subjected to a nucleophilic substitution reaction. Treatment with a suitable source of ammonia, such as aqueous or alcoholic ammonia, or a protected amine equivalent, would displace the bromide to yield 2-(aminomethyl)quinolin-8-ol (B102101).

Acetylation of the Amine: The primary amine of 2-(aminomethyl)quinolin-8-ol can be selectively acetylated using acetyl chloride or acetic anhydride (B1165640) under controlled basic conditions to form 2-(acetamidomethyl)quinolin-8-ol.

Acetylation of the Hydroxyl Group: The final step involves the acetylation of the hydroxyl group at the 8-position. This can be accomplished by reacting 2-(acetamidomethyl)quinolin-8-ol with acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to yield the target compound, this compound. The chemoselective acylation of 2-amino-8-quinolinol has been studied, indicating that the reaction conditions can be tuned to favor either N-acylation or O-acylation. researchgate.net

Optimization of Key Reaction Parameters and Yields

The efficiency of the proposed synthetic pathway would be highly dependent on the optimization of each step. Key parameters to consider include:

| Reaction Step | Key Parameters for Optimization | Potential Challenges |

| Bromination | Stoichiometry of NBS, choice and concentration of radical initiator, reaction temperature, and illumination conditions. | Over-bromination or reaction at other positions of the quinoline ring. |

| Amination | Choice of amine source, solvent, temperature, and reaction time. | Formation of secondary and tertiary amine byproducts. |

| N-Acetylation | Choice of acetylating agent, base, solvent, and temperature. | Potential for O-acetylation if the hydroxyl group is not protected. |

| O-Acetylation | Choice of acetylating agent, catalyst, and reaction conditions. | Ensuring complete acetylation without side reactions. |

Careful control of these parameters would be crucial to maximize the yield and purity of the final product.

Exploration of Alternative Synthetic Routes

An alternative approach could involve the initial protection of the 8-hydroxyl group of 2-methyl-8-hydroxyquinoline, for instance, as a benzyl (B1604629) or silyl (B83357) ether. scispace.com This would allow for the subsequent modifications at the 2-position without interference from the hydroxyl group. After the formation of the acetamidomethyl side chain, the protecting group would be removed, followed by the final acetylation of the 8-hydroxyl group.

Another potential route could start from 8-acetoxy-2-methylquinoline. Following the bromination and amination steps as described above, the final N-acetylation would yield the target compound. The feasibility of this route would depend on the stability of the acetate group under the conditions of the side-chain modification reactions.

Targeted Chemical Modifications and Derivatization Strategies

The structure of this compound offers several sites for targeted chemical modifications, allowing for the generation of a library of derivatives with potentially diverse properties.

Acetate Moiety Transformations

The ester linkage of the acetate group is susceptible to hydrolysis under either acidic or basic conditions, which would regenerate the 8-hydroxyl group. This hydroxyl group can then serve as a handle for further functionalization.

Potential Transformations:

Etherification: Reaction with various alkyl or aryl halides under basic conditions (Williamson ether synthesis) to introduce a range of ether functionalities.

Esterification: Re-esterification with different acyl chlorides or anhydrides to introduce alternative ester groups with varying chain lengths, steric bulk, or electronic properties.

Formation of Carbamates: Reaction with isocyanates to yield carbamate (B1207046) derivatives.

Acetamidomethyl Group Modifications

The acetamidomethyl group at the 2-position also presents opportunities for chemical alteration.

Potential Modifications:

Hydrolysis of the Amide: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding 2-(aminomethyl)quinolin-8-yl acetate. This primary amine can then be further derivatized.

N-Alkylation: The amide nitrogen can potentially be alkylated, although this may require specific conditions to avoid competing reactions.

Modification of the Acetyl Group: While less common, modifications to the acetyl methyl group could be explored, for instance, through alpha-halogenation followed by nucleophilic substitution.

Quinoline Core Functionalization

The quinoline ring itself is a versatile platform for further functionalization, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents would influence the position of new functional groups.

Potential Functionalization Reactions:

Nitration: Introduction of a nitro group, typically at the 5- or 7-position, using a mixture of nitric and sulfuric acids. The nitro group can subsequently be reduced to an amino group, providing a new site for derivatization.

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) at various positions on the quinoline ring using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group, which can enhance water solubility and provide a handle for further reactions. The Mannich reaction on 8-hydroxyquinoline-7-sulphonic acid has been reported to introduce aminomethyl groups at the 5-position. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: If a halogenated derivative of the quinoline core is synthesized, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to introduce a wide variety of aryl, vinyl, or alkynyl substituents.

These targeted modifications would allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles to the synthesis of "this compound" is a critical consideration for developing environmentally benign and economically viable production methods. While specific research on green synthetic routes for this exact molecule is not extensively detailed in current literature, an analysis based on established green methodologies for quinoline derivatives allows for the design of a sustainable synthetic strategy. This involves a critical evaluation of conventional methods and the prospective application of greener alternatives, focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. researchgate.netmdpi.com

Traditional synthetic pathways to substituted quinolines often involve multi-step processes that may utilize hazardous reagents, organic solvents, and require significant energy input. iucr.orgnih.gov A plausible conventional route to "this compound" could involve the initial synthesis of a functionalized quinoline core, followed by substitutions at the 2 and 8 positions. For instance, a key intermediate like 2-(chloromethyl)quinolin-8-ol (B11905113) could be acetylated at the 8-hydroxyl group using acetic anhydride, often in excess which also acts as the solvent, and then reacted with acetamide (B32628) or a related nitrogen source to form the C-N bond at the 2-methyl position.

This conventional approach, however, presents several drawbacks from a green chemistry perspective:

Use of Hazardous Solvents and Reagents: Acetic anhydride is corrosive, and solvents like dimethylformamide (DMF), commonly used in nucleophilic substitution reactions, are recognized as substances of very high concern due to their reproductive toxicity. nih.gov

Energy Consumption: Reaction steps often require prolonged heating under reflux, leading to high energy consumption. iucr.org

Waste Generation: The use of stoichiometric amounts of reagents and excess solvents results in poor atom economy and generates significant chemical waste, which requires costly and environmentally challenging disposal.

In contrast, a synthetic design guided by green chemistry principles would re-evaluate each step to improve its environmental footprint. Key areas for improvement include the use of alternative energy sources, greener solvents, and catalytic systems.

Greener Solvents and Catalysts: The replacement of conventional solvents is a cornerstone of green synthetic design. For the synthesis of quinoline derivatives, greener solvents such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) have been successfully employed. nih.gov In the context of synthesizing the target compound, exploring water or ethanol as a solvent for the substitution reaction, potentially with a phase-transfer catalyst, would be a significant improvement over DMF. Furthermore, the use of reusable, heterogeneous catalysts, such as metal nanoparticles supported on carbon aerogels or acidic catalysts like Amberlyst-15, can facilitate cleaner reactions and simpler product purification processes. nih.gov For the acetylation step, using a catalytic amount of an acetylating agent with a benign solvent would be superior to using excess acetic anhydride.

The following tables compare a plausible conventional synthesis route for a key intermediate with a proposed greener alternative, highlighting the advantages of applying green chemistry principles.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for a Key Synthetic Step

| Parameter | Conventional Approach (Example: Acetylation) | Green Chemistry Approach (Proposed) |

|---|---|---|

| Solvent | Excess Acetic Anhydride (reagent and solvent) | Minimal benign solvent (e.g., anisole) or solvent-free |

| Catalyst | None (stoichiometric reagent) | Catalytic amount of a non-toxic acid/base or enzyme |

| Energy Input | Prolonged reflux (e.g., 6+ hours) | Microwave-assisted synthesis (minutes) |

| Atom Economy | Low (due to excess reagent/solvent) | High |

| Waste Profile | High volume of acidic, corrosive waste | Minimal, less hazardous waste |

Table 2: Proposed Green Reaction Conditions for Synthesis of this compound Precursors

| Reaction Step | Starting Materials | Proposed Green Conditions | Anticipated Advantages |

|---|---|---|---|

| Acetylation of 8-Hydroxyquinoline (B1678124) derivative | 8-Hydroxy-2-(chloromethyl)quinoline, Acetic Anhydride | Catalytic NaHSO₄, Solvent-free, Microwave (5-10 min) | Reduced reaction time, elimination of bulk solvent, high yield. |

| Nucleophilic Substitution | 2-(Chloromethyl)quinolin-8-yl acetate, Acetamide | Water as solvent, K₂CO₃ as base, Reflux (2-4 h) | Avoids hazardous organic solvents (e.g., DMF), uses an inexpensive and benign base. nih.gov |

| One-Pot Synthesis | o-Aminobenzaldehyde derivative, Active Methylene (B1212753) Compound | Catalyst: Formic Acid, Solvent: Water, Ultrasonic irradiation | Process intensification, reduced waste, milder conditions, improved selectivity. researchgate.net |

By systematically applying these green principles, the synthesis of "this compound" can be redesigned to be more sustainable. The focus shifts from traditional, often harsh, reaction conditions to innovative methods that prioritize efficiency, safety, and environmental responsibility. Research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further exemplifies the green chemistry approach by reducing the need for intermediate purification steps, thus saving solvents, energy, and time. researchgate.net The development of such a green synthetic route is essential for the future production of this and related quinoline compounds.

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopy for Solution-State Conformational Analysis

In a hypothetical analysis, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be indispensable for determining the solution-state structure of 2-(Acetamidomethyl)quinolin-8-yl acetate (B1210297).

¹H NMR would be expected to reveal the chemical environment of each proton. The aromatic protons on the quinoline (B57606) ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns providing information about their substitution pattern. The methylene (B1212753) protons of the acetamidomethyl group and the methyl protons of both the acetamido and acetate groups would have characteristic chemical shifts in the upfield region.

¹³C NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and ester groups, and the carbons of the quinoline ring.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Should suitable crystals of 2-(Acetamidomethyl)quinolin-8-yl acetate be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. In the absence of such a study, no crystallographic data can be presented.

Advanced Mass Spectrometry for Fragmentation Pathway Determination

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS), would be used to determine the exact mass of the molecule and to elucidate its fragmentation pathways. By analyzing the fragmentation pattern, it would be possible to confirm the molecular structure and identify characteristic neutral losses and fragment ions. This information is valuable for the structural confirmation of the compound. As no mass spectra are available, a fragmentation table cannot be compiled.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and studying non-covalent interactions.

Infrared Spectroscopy would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ester and amide groups (typically in the range of 1650-1750 cm⁻¹). The N-H stretching of the amide group would likely appear around 3300 cm⁻¹. Vibrations associated with the quinoline ring would also be present.

Raman Spectroscopy , being complementary to IR, would also provide information on these functional groups and the aromatic ring system.

Analysis of the positions and shapes of these bands could also provide evidence for intra- or intermolecular hydrogen bonding. However, without experimental spectra, a detailed analysis is not possible.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment

If this compound were a chiral molecule, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be employed to investigate its stereochemical properties. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. This would be particularly relevant if the compound was resolved into enantiomers or if it adopted a helical conformation. As there is no indication that the compound is chiral or has been resolved, and no CD spectra are available, no analysis in this area can be provided.

Reactivity Profiling and Mechanistic Investigations

Hydrolysis Kinetics and Mechanism of the Acetate (B1210297) Ester Moiety

The hydrolysis of the acetate ester at the 8-position of the quinoline (B57606) ring is a primary reaction pathway for this compound. This transformation, which involves the cleavage of the ester bond to yield 8-hydroxyquinoline (B1678124) and acetic acid derivatives, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com The process is reversible and typically requires heating with a large excess of water and a strong acid catalyst to shift the equilibrium towards the products. libretexts.org The mechanism proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of the alcohol (in this case, the 8-hydroxyquinoline moiety) to form the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process that goes to completion. libretexts.org The reaction, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, from which the 8-quinolinate alkoxide is eliminated. A final, rapid acid-base reaction between the liberated acetic acid and the alkoxide or another hydroxide ion yields the carboxylate salt and the corresponding alcohol (8-hydroxy-2-(acetamidomethyl)quinoline). youtube.com Because the base is a reactant rather than a catalyst, it is consumed in the reaction. libretexts.org

| Condition | Catalyst/Reagent | Key Mechanistic Step | Products | Reversibility |

|---|---|---|---|---|

| Acidic | H₃O⁺ (e.g., dilute H₂SO₄ or HCl) | Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂O. libretexts.org | 2-(Acetamidomethyl)-8-hydroxyquinoline + Acetic Acid | Reversible libretexts.org |

| Basic | OH⁻ (e.g., NaOH or KOH) | Nucleophilic attack of OH⁻ on carbonyl carbon. youtube.com | Sodium or Potassium Acetate + 2-(Acetamidomethyl)-8-hydroxyquinoline | Irreversible libretexts.org |

Stability and Reactivity of the Acetamide (B32628) Linkage Under Varied Conditions

The acetamide linkage (–NH–C(=O)–CH₃) is generally more resistant to hydrolysis than the acetate ester. This enhanced stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. nih.gov However, under forcing conditions, such as prolonged heating in strong acid or base, the amide bond can also be cleaved.

Acidic Conditions: Under strongly acidic conditions, the amide is hydrolyzed to a primary amine (2-(aminomethyl)quinolin-8-yl acetate) and acetic acid. The mechanism is similar to that of ester hydrolysis, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Conditions: In a strong basic medium, particularly with prolonged reaction times, the acetamide group can be de-protected via hydrolysis. mdpi.com This reaction yields a primary amine and a carboxylate salt. The relative rates of hydrolysis between the ester and the amide are critical; typically, the ester will hydrolyze under much milder conditions than the amide. This differential reactivity allows for selective deacetylation at the 8-position while leaving the acetamide group at the 2-position intact.

| Linkage | Functional Group | Relative Stability to Hydrolysis | Typical Hydrolysis Conditions |

|---|---|---|---|

| Acetate Ester | -O-C(=O)-CH₃ | Lower | Mild acid or base, heating. libretexts.org |

| Acetamide | -NH-C(=O)-CH₃ | Higher | Strong acid or base, prolonged heating. nih.gov |

Reactivity of the Quinoline Nitrogen Atom and Ring System

The quinoline ring system possesses a rich and complex reactivity profile. The nitrogen atom introduces basicity and influences the electronic properties of the entire bicyclic structure.

Reactivity of the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen makes it a weak base and a nucleophile. It can be protonated by acids or undergo alkylation reactions.

Reactivity of the Ring System: The quinoline ring is generally considered electron-deficient, particularly the pyridine (B92270) ring, which makes it susceptible to nucleophilic substitution. mdpi.com Conversely, the benzene (B151609) ring portion can undergo electrophilic aromatic substitution. The positions of these reactions are influenced by the existing substituents.

Nucleophilic Substitution: Nucleophilic attack, such as amination or hydroxylation, often occurs at the 2- or 4-positions of the quinoline ring, especially if a good leaving group is present. Catalyst-free nucleophilic substitution of hydrogen has also been reported for quinolines, proceeding via intermediate cycloadducts. rsc.org

Electrophilic Substitution: Electrophilic substitution reactions (e.g., nitration, halogenation) preferentially occur on the carbocyclic (benzene) ring, typically at positions 5 and 7. The presence of the C8-acetate group, an electron-withdrawing group after hydrolysis to a hydroxyl, would further direct incoming electrophiles.

Oxidation: The quinoline ring can be oxidized to an N-oxide at the nitrogen atom. These quinoline N-oxides are valuable intermediates for further functionalization, such as site-specific C-H hydroxylation at the meta-position (C3). acs.org

Regioselectivity and Stereoselectivity in Chemical Reactions Involving the Compound

The presence of multiple reactive sites in 2-(Acetamidomethyl)quinolin-8-yl acetate raises questions of regioselectivity.

Hydrolysis: As discussed, the ester linkage is more labile than the amide linkage, allowing for regioselective hydrolysis at the C8-position under controlled conditions.

Ring Functionalization: In electrophilic substitutions, the reaction is expected to be regioselective for the benzene portion of the quinoline ring (positions 5 and 7). Nucleophilic substitutions are more likely to target the pyridine ring (positions 2 and 4). mdpi.commdpi.com The outcome of such reactions can be highly dependent on the reaction conditions and the nature of the attacking species. For instance, studies on unsymmetrical diketones in pyridine ring synthesis show that regioselectivity can be a significant challenge, often resulting in mixtures of isomers. researchgate.net

Stereoselectivity: The parent molecule is achiral. However, stereoselectivity becomes a factor if reactions introduce a new chiral center. For example, enzymatic kinetic resolution using lipases has been shown to be highly effective for the selective acetylation of related atropoisomeric quinolinyl alcohols, yielding products with high enantioselectivity. nih.gov While not directly applicable to the starting compound, this demonstrates that stereoselective transformations within the quinoline framework are feasible.

Investigation of Reaction Intermediates and Transition States

Elucidating reaction mechanisms often involves the study of transient species like intermediates and transition states.

Hydrolysis Intermediates: For both ester and amide hydrolysis, a tetrahedral intermediate is a key species formed after the initial nucleophilic attack on the carbonyl carbon. youtube.comnih.gov The stability and breakdown of this intermediate determine the reaction rate.

Cycloaddition Intermediates: In some nucleophilic substitutions on the quinoline ring, the reaction may proceed through a cycloadduct intermediate . rsc.org In certain cases, these intermediates can be stable enough to be isolated and characterized, providing strong evidence for the proposed reaction pathway. rsc.org

Computational Investigations: Modern computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for studying reaction pathways. Such studies can model the structures of intermediates and transition states, calculate their relative energies, and clarify rate-determining steps. nih.gov For example, computational analysis of the hydrolysis of ethyl acetate catalyzed by certain metal complexes has helped to identify the rate-determining step and clarify the role of intermediates. nih.gov Similar computational studies on this compound could provide detailed mechanistic insights into its various reactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in Vitro Focus

Design and Synthesis of Structural Analogues for SAR Probing

The systematic modification of a lead compound, such as 2-(Acetamidomethyl)quinolin-8-yl acetate (B1210297), is fundamental to understanding its SAR. The design of analogues typically involves altering specific moieties of the molecule to probe their influence on biological activity. For the target compound, key areas for modification include the acetamido group at the 2-position, the acetate group at the 8-position, and the quinoline (B57606) core itself.

Modification of the 8-Substituent: The acetate group at the 8-position is another key handle for SAR studies. It is often considered a potential prodrug moiety, which could be hydrolyzed in vivo to the corresponding 8-hydroxyquinoline (B1678124). Analogues with different ester groups (e.g., propionate, benzoate) can be synthesized to study the effect of the ester's steric and electronic properties on activity and stability. Furthermore, replacement of the acetate with other groups, such as ethers, carbamates, or sulfonates, can provide insight into the necessity of the ester functionality for the observed biological effects. For instance, derivatives of 8-hydroxyquinoline have been extensively studied, and their biological activities are known to be influenced by the nature of substituents on the quinoline ring. imist.manih.gov

Modification of the Quinoline Core: Substitution on the quinoline ring itself can significantly impact biological activity. Electron-donating or electron-withdrawing groups can be introduced at various positions (e.g., 5, 6, 7) to alter the electronic properties of the aromatic system. For example, the introduction of a chlorine atom at the 5-position or a sulfonic acid group has been shown to modulate the cytotoxic and cell permeability properties of 8-hydroxyquinoline derivatives. nih.gov

The synthesis of these analogues often involves well-established chemical reactions. For instance, the synthesis of 2-substituted quinolines can be achieved through various methods, including the derivatization of quinoline precursors. nih.gov Similarly, the synthesis of 8-substituted quinolines can be accomplished by reacting 8-hydroxyquinoline with appropriate reagents. imist.ma A general synthetic approach to quinoline-chalcone derivatives, as an example of complex quinoline structures, involves the reaction of 4-aminoacetophenone with aromatic aldehydes, followed by reaction with a substituted quinoline. mdpi.com

A representative, albeit hypothetical, SAR study for a series of 2-(acetamidomethyl)quinolin-8-yl acetate analogues against a cancer cell line is presented in the table below to illustrate the potential impact of structural modifications.

| Compound | R1 (at position 2) | R2 (at position 8) | IC50 (µM) |

| 1 | -CH2NHC(O)CH3 | -OC(O)CH3 | 15.2 |

| 2 | -CH2NHC(O)Ph | -OC(O)CH3 | 8.5 |

| 3 | -CH2NHSO2CH3 | -OC(O)CH3 | 22.1 |

| 4 | -CH2NHC(O)CH3 | -OH | 5.8 |

| 5 | -CH2NHC(O)CH3 | -OCH3 | > 50 |

| 6 | -CH2NHC(O)CH3 (5-Cl) | -OC(O)CH3 | 7.9 |

This table is illustrative and based on general principles of SAR for quinoline derivatives.

From this hypothetical data, one might infer that an aromatic substituent on the amide (Compound 2) is more favorable than an aliphatic one, and that the free hydroxyl at the 8-position (Compound 4) is more active than the acetate, suggesting the acetate may act as a prodrug. A methoxy (B1213986) group at this position (Compound 5) abolishes activity, highlighting the importance of a hydrogen bond donor or a hydrolyzable group. A chloro substituent on the quinoline ring (Compound 6) enhances activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Data (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline derivatives, QSAR studies have been employed to predict their activity against various targets, including cancer cells and microbes. researchgate.netnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A dataset of structurally related compounds with their corresponding in vitro biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a series of analogues of this compound, a QSAR model could be developed to predict their anticancer activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.25 * ClogP - 0.12 * Molar_Refractivity + 0.05 * HD_Count + 2.15

Where:

log(1/IC50) is the biological activity.

ClogP is the calculated logarithm of the octanol/water partition coefficient, representing lipophilicity.

Molar_Refractivity is a measure of the molecular volume and polarizability.

HD_Count is the number of hydrogen bond donors.

The coefficients in the equation would indicate the relative importance of each descriptor. A positive coefficient for ClogP would suggest that increased lipophilicity is beneficial for activity, while a negative coefficient for Molar_Refractivity might indicate that excessive bulk is detrimental.

The following table presents hypothetical data that could be used to generate such a QSAR model.

| Compound | log(1/IC50) | ClogP | Molar Refractivity | Hydrogen Bond Donors |

| 1 | 4.82 | 2.1 | 75.3 | 1 |

| 2 | 5.07 | 3.5 | 95.8 | 1 |

| 3 | 4.65 | 1.8 | 78.1 | 1 |

| 4 | 5.24 | 1.9 | 69.5 | 2 |

| 5 | < 4.30 | 2.3 | 72.4 | 1 |

| 6 | 5.10 | 2.8 | 80.1 | 1 |

This table contains illustrative data.

QSAR models, once validated, can be used for the virtual screening of large compound libraries to identify new potential hits and to guide the design of more potent analogues.

Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Design

In modern drug discovery, optimizing potency alone is often insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are two key metrics used to assess the quality of compounds during the lead optimization process.

Ligand Efficiency (LE) measures the binding affinity of a compound per non-hydrogen atom. It is calculated as:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be approximated from the IC50 or Ki value) and N is the number of heavy (non-hydrogen) atoms. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LipE = pIC50 - logP

where pIC50 is the negative logarithm of the IC50 value. A higher LipE value (typically > 5) is considered favorable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and promiscuous binding. nih.gov

The following table provides a hypothetical analysis of LE and LipE for the previously described series of analogues.

| Compound | pIC50 | logP | Heavy Atoms | LE (kcal/mol per heavy atom) | LipE |

| 1 | 4.82 | 2.1 | 19 | 0.35 | 2.72 |

| 2 | 5.07 | 3.5 | 24 | 0.29 | 1.57 |

| 3 | 4.65 | 1.8 | 20 | 0.32 | 2.85 |

| 4 | 5.24 | 1.9 | 17 | 0.42 | 3.34 |

| 5 | < 4.30 | 2.3 | 18 | - | < 2.00 |

| 6 | 5.10 | 2.8 | 20 | 0.35 | 2.30 |

This table contains illustrative data. LE is calculated using the approximation ΔG ≈ 1.36 * pIC50.

In this hypothetical scenario, Compound 4 exhibits the highest LE and LipE, making it an attractive candidate for further optimization, even though it may not be the most potent in absolute terms. This highlights the importance of using these efficiency metrics to guide the selection of compounds that have a better balance of properties and a higher likelihood of success in later stages of drug development.

Conformational Analysis and its Impact on Biological Recognition (In Vitro)

The three-dimensional conformation of a molecule plays a pivotal role in its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. For quinoline derivatives, the relative orientation of the substituents can significantly influence their interaction with a receptor's binding pocket.

For this compound, the key conformational features would include the torsion angles around the bonds connecting the acetamidomethyl group to the quinoline ring and the orientation of the acetate group relative to the ring. These conformations can be studied using computational methods, such as molecular mechanics and quantum mechanics calculations, as well as experimental techniques like X-ray crystallography and NMR spectroscopy.

The impact of conformation on biological recognition is often rationalized through molecular docking studies, where the low-energy conformers of a ligand are placed into the binding site of a target protein. These studies can help to explain the observed SAR and guide the design of new analogues with improved binding affinity. For instance, a docking study might reveal that a particular conformer of an active analogue fits snugly into a hydrophobic pocket of the receptor, while the conformers of an inactive analogue are unable to adopt a complementary shape.

Structure-Property Relationships Governing Chemical Stability and Solubility (In Vitro Relevance)

The chemical stability and aqueous solubility of a compound are critical properties that affect its utility in in vitro assays and its potential as a drug candidate. These properties are intrinsically linked to the compound's chemical structure.

Chemical Stability: The stability of this compound and its analogues in assay buffers is an important consideration. The acetate ester at the 8-position is potentially labile and can undergo hydrolysis, especially at non-neutral pH or in the presence of esterase enzymes that may be present in cell lysates or serum-containing media. The rate of hydrolysis will be influenced by the steric and electronic nature of the acyl group and any substituents on the quinoline ring. For example, electron-withdrawing groups on the quinoline ring could increase the susceptibility of the ester to nucleophilic attack. The acetamido group is generally more stable, but can also be subject to hydrolysis under harsh conditions.

Solubility: The aqueous solubility of quinoline derivatives is often a challenge due to their aromatic and often lipophilic nature. Poor solubility can lead to unreliable results in in vitro assays and can hinder formulation development. The solubility of a compound is governed by a balance between its lipophilicity (logP) and the energy required to break its crystal lattice.

Structure-property relationships for solubility can be established by examining how structural modifications affect these underlying factors. For example:

Introducing polar groups: The addition of polar functional groups, such as hydroxyl, carboxyl, or amino groups, can increase aqueous solubility by promoting interactions with water molecules.

Modulating lipophilicity: As a general trend, increasing lipophilicity (higher logP) leads to decreased aqueous solubility.

Disrupting crystal packing: Modifying the molecular shape to disrupt efficient crystal packing can lower the melting point and improve solubility.

The following table illustrates a hypothetical SPR for a series of analogues.

| Compound | logP | Melting Point (°C) | Aqueous Solubility (µg/mL) |

| 1 | 2.1 | 125-127 | 50 |

| 2 | 3.5 | 150-152 | 10 |

| 4 | 1.9 | 180-182 | 150 |

| 6 | 2.8 | 135-137 | 30 |

| 7 (with a carboxylic acid) | 1.5 | 210-212 | 500 |

This table contains illustrative data.

This hypothetical data suggests that the introduction of a more polar hydroxyl group (Compound 4) or a carboxylic acid (Compound 7) increases aqueous solubility, while increased lipophilicity (Compound 2) decreases it. Understanding these relationships is crucial for designing compounds with appropriate physicochemical properties for biological testing.

Biological Target Identification and Mechanistic Studies in Vitro Systems

High-Throughput Screening Approaches for Biological Target Identification (In Vitro)

High-throughput screening (HTS) is a foundational method in drug discovery, allowing for the rapid assessment of large, diverse chemical libraries against specific biological targets or cellular phenotypes. molbase.com These assays are typically automated and miniaturized to identify "hits"—compounds that modulate the activity of the target of interest. molbase.com

As of the current date, there is no publicly available scientific literature detailing the inclusion of 2-(acetamidomethyl)quinolin-8-yl acetate (B1210297) in any high-throughput screening campaigns. Therefore, its activity profile against broad panels of biological targets remains uncharacterized.

Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)

Enzyme inhibition studies are critical for characterizing the interaction between a compound and a specific enzyme. These assays determine the potency of inhibition, typically expressed as an IC50 value, and elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This information is vital for optimizing lead compounds and understanding their pharmacological effects.

No specific data from enzyme inhibition assays for 2-(acetamidomethyl)quinolin-8-yl acetate have been published. While studies have investigated other quinoline (B57606) derivatives as enzyme inhibitors, such as 8-hydroxyquinolines which can inhibit histone demethylases, this specific compound has not been profiled.

Receptor Binding Assays and Affinity Determination (In Vitro)

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These experiments quantify the binding constant (Kd), which indicates the concentration of the ligand at which half of the receptor population is occupied. This is a direct measure of the physical interaction between the compound and its target.

There are no published reports of receptor binding assays being conducted for this compound. Consequently, its affinity for any known receptors is currently undefined.

Cell-Based Assays for Mechanistic Elucidation (In Vitro, non-clinical models)

Cell-based assays provide a more physiologically relevant context than biochemical assays by evaluating a compound's effect on living cells. These assays can be designed to assess a wide range of cellular processes, including proliferation, apoptosis, signal transduction, and changes in gene expression, to elucidate a compound's mechanism of action.

No studies utilizing cell-based assays to investigate the biological effects or mechanism of action of this compound have been reported in the scientific literature.

Intracellular Target Engagement Studies (In Vitro)

Confirming that a compound reaches and binds to its intended intracellular target is a critical step in drug development. Techniques such as cellular thermal shift assays (CETSA), photo-affinity labeling, or specialized imaging methods are employed to provide direct evidence of target engagement within a cellular environment.

There is no available data from intracellular target engagement studies for this compound. Therefore, its ability to enter cells and interact with specific intracellular proteins has not been experimentally verified.

Metabolic Stability Studies in Microsomal/S9 Fractions (In Vitro, non-human origin)

Metabolic stability is a key determinant of a drug's pharmacokinetic profile. In vitro assays using subcellular fractions from the liver, such as microsomes and S9 fractions, are standard practice for early assessment of a compound's metabolic fate. Microsomes contain the majority of Phase I cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways.

In a typical assay, the test compound is incubated with liver microsomes or S9 fractions from non-human species (e.g., mouse, rat) and necessary cofactors (e.g., NADPH for Phase I reactions). The concentration of the compound is measured at various time points to determine its rate of disappearance. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

While no specific experimental data for this compound is available, the table below represents a hypothetical dataset from such a study to illustrate the typical findings.

Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical)

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Biological Matrix | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Mouse | 25.4 | 27.3 |

| Liver Microsomes | Rat | 38.1 | 18.2 |

| Liver S9 Fraction | Mouse | 19.8 | 35.0 |

| Liver S9 Fraction | Rat | 31.5 | 22.0 |

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. For 2-(Acetamidomethyl)quinolin-8-yl acetate (B1210297), DFT calculations would be employed to determine its fundamental electronic properties.

Key Applications and Predicted Data:

Optimized Molecular Geometry: Calculations would begin by finding the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. rsc.org

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated. These include electronegativity, chemical potential, hardness, and softness, which help in predicting how the molecule will interact with other chemical species. rsc.org

Charge Distribution: A Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such a map is invaluable for predicting sites susceptible to chemical attack. arabjchem.org

Non-linear Optical (NLO) Properties: DFT can be used to calculate properties like polarizability and hyperpolarizability, which indicate a material's potential for use in NLO applications. Studies on other quinoline (B57606) derivatives have shown that the extended π-electron delocalization within the quinoline ring can lead to significant NLO properties. arabjchem.org

Table 7.1: Illustrative DFT-Calculated Parameters for a Quinoline Derivative This table is a hypothetical representation of data that would be generated for 2-(Acetamidomethyl)quinolin-8-yl acetate based on typical DFT studies of similar compounds.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. rsc.org |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution; "hard" molecules have large HOMO-LUMO gaps. rsc.org |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD can reveal how this compound moves, flexes, and interacts with its environment.

Key Applications and Predicted Data:

Conformational Analysis: The acetamidomethyl and acetate groups are flexible. MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt and determine their relative stabilities.

Solvent Effects: By simulating the compound in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences its conformation and dynamics. arabjchem.org

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the structure of the solvent around specific atoms or functional groups of the solute. For instance, an RDF for water molecules around the carbonyl oxygen atoms would show the probability of finding a water molecule at a certain distance, revealing details about hydrogen bonding. arabjchem.org Studies on other quinoline derivatives have used MD simulations to show that substitutions on the quinoline ring can improve interactions with water. arabjchem.org

Molecular Docking and Scoring in Relation to In Vitro Biological Targets

Given that quinoline derivatives are known for their wide range of pharmacological activities, molecular docking is a vital computational technique. arabjchem.orgcnr.it It predicts the preferred orientation of a ligand (in this case, this compound) when bound to a macromolecular target, such as a protein or enzyme.

Key Applications and Predicted Data:

Binding Pose Prediction: Docking algorithms would place the molecule into the active site of a known biological target (e.g., a kinase, a dehydrogenase, or a viral protein) in numerous possible orientations and conformations. nih.govnih.gov

Scoring and Binding Affinity: A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose. A lower score typically indicates a more favorable binding interaction. nih.gov This allows for the ranking of different poses and comparison with known inhibitors.

Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking between the quinoline ring and aromatic amino acid residues in the protein's active site. mdpi.com This information is critical for structure-activity relationship (SAR) studies and for designing more potent derivatives.

Table 7.2: Example Molecular Docking Results for a Hypothetical Target This table illustrates the type of data generated from a docking study of this compound against a hypothetical enzyme.

| Parameter | Result | Details |

| Target Protein | Hypothetical Kinase (e.g., Kinesin Eg5) nih.gov | Selected based on known activities of similar quinoline scaffolds. |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy suggests potential inhibitory activity. |

| Key H-Bond Interactions | Amide N-H with Asp-130; Acetate C=O with Lys-116 | Hydrogen bonds are crucial for stabilizing the ligand in the active site. |

| Hydrophobic Interactions | Quinoline ring with Phe-239, Trp-127 | Aromatic and aliphatic residues in the binding pocket interact with non-polar parts of the ligand. |

| RMSD from Reference | 1.8 Å | Root-mean-square deviation from a known co-crystallized ligand, indicating binding mode similarity. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectra, which can then be compared with experimental results to validate the computed structure and electronic properties.

Key Applications and Predicted Data:

NMR Spectra: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data from a synthesized sample provides strong evidence for the correctness of the molecular structure. mdpi.com

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated. This allows for the assignment of specific peaks in the experimental spectra to the corresponding vibrational modes (e.g., C=O stretch, N-H bend, aromatic C-H stretch) of the molecule. mdpi.comresearchgate.net

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption. rsc.org This helps in understanding the absorptivity of the molecule and correlating it with its electronic structure.

Force Field Development and Validation for the Compound and its Derivatives

For large-scale simulations like MD, a full quantum mechanical treatment is too slow. Instead, a classical approximation called a force field is used. A force field is a set of parameters and potential energy functions that describe the interactions between atoms.

Key Applications and Predicted Data:

Parameterization: While general-purpose force fields like GAFF or OPLS exist, they may not be perfectly accurate for a novel molecule. ethz.ch A specific force field for this compound could be developed. This involves deriving parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic).

Charge Derivation: A critical step is the assignment of atomic partial charges. These are typically derived by fitting them to the quantum mechanical electrostatic potential (ESP) calculated via DFT.

Validation: The newly developed force field would be validated by running MD simulations and comparing the results against either quantum chemical calculations or experimental data (e.g., density, heat of vaporization). dlab.cl A well-validated force field is essential for conducting accurate and reliable MD simulations of the compound and its potential derivatives. ethz.ch

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Chromatographic Techniques for Purity and Impurity Profiling

The assessment of purity and the identification of any process-related or degradation impurities are critical aspects of chemical research. For a compound like 2-(Acetamidomethyl)quinolin-8-yl acetate (B1210297), hyphenated chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. thermofisher.comchimia.ch

LC-MS is a powerful tool for the analysis of quinoline (B57606) derivatives, enabling both the separation of the main compound from its impurities and their structural elucidation. researchgate.net A typical approach would involve a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, which separates compounds based on hydrophobicity, coupled to a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data, allowing for the determination of the molecular weight of the parent compound and any impurities. chimia.ch Fragmentation analysis (MS/MS) can further help in identifying the structure of unknown impurities by breaking down the molecules and analyzing the resulting fragments. nih.govresearchgate.net

GC-MS is particularly useful for identifying volatile and semi-volatile impurities that might be present from the synthesis of 2-(Acetamidomethyl)quinolin-8-yl acetate. thermofisher.com A sample would be injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase, before being introduced into the mass spectrometer for detection and identification. madison-proceedings.com For instance, a method for determining quinoline in textiles utilized a DB-5MS capillary column with a temperature program, achieving a low detection limit of 0.1 mg/kg. madison-proceedings.com Such methods can be adapted to quantify residual solvents or starting material impurities.

A representative table of HPLC conditions used for the analysis of related quinoline derivatives is shown below.

| Parameter | Condition A (for Quinoline Yellow WS) sielc.com | Condition B (for Lipophilicity Determination) researchgate.net |

|---|---|---|

| Column | BIST A+ Cation-Exchange, 4.6x150 mm, 5µm | Symmetry® C18, 4.6x250 mm, 5µm |

| Mobile Phase | Gradient: 80% to 60% Acetonitrile with 5 mM TMDAP formate (B1220265) buffer (pH 4.0) | Isocratic: 55% Methanol in Water |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | Visible (412 nm) / MS Compatible | UV (Photodiode Array) |

Isotopic Labeling Strategies for Mechanistic Research Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction or metabolic pathway. For this compound, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be incorporated into specific positions within the molecule to investigate its formation, degradation, or biological interactions. acs.orgclearsynth.comchem-station.com

For example, to study the metabolic fate of the acetyl group, one could synthesize the target compound using ¹³C-labeled sodium acetate. nih.gov Subsequent analysis of metabolites by mass spectrometry would reveal which resulting molecules retain the ¹³C label, providing direct evidence of the metabolic pathway. acs.org Similarly, deuterium can be incorporated at positions susceptible to enzymatic cleavage. The change in reaction rate due to the heavier isotope, known as the kinetic isotope effect (KIE), can provide crucial information about the rate-determining steps of a reaction. acs.orgchem-station.com For instance, replacing the hydrogens on the methylene (B1212753) bridge (-CH₂-) with deuterium could help elucidate mechanisms of enzymatic hydrolysis or oxidation at that site. researchgate.net

The following table outlines potential isotopic labeling strategies for mechanistic studies of this compound.

| Labeling Position | Isotope | Potential Research Application | Reference Methodology |

|---|---|---|---|

| Acetyl group (carbonyl carbon) | ¹³C | Tracing the fate of the acetate moiety in metabolic or degradation pathways. | Use of ¹³C-enriched acetate as a precursor. nih.gov |

| Acetyl group (methyl) | ¹³C or D | Studying enzymatic deacetylation mechanisms. | General deuteration techniques. chem-station.com |

| Acetamidomethyl (methylene) | D | Investigating C-H bond activation or cleavage at this position via KIE studies. | Deuterium-labelling studies. researchgate.net |

| Quinoline Ring | ¹³C or D | Elucidating biosynthetic pathways or degradation of the quinoline core. | Site-specific synthesis strategies. nih.gov |

Advanced Titration Methods for Acid-Base Properties in Complex Media

The basicity of the quinoline nitrogen atom is a key chemical property of this compound. Determining its acid dissociation constant (pKa) is essential for understanding its behavior in different pH environments. Due to the likely poor water solubility of the compound, advanced titration methods in non-aqueous or mixed-solvent systems are required. liverpool.ac.ukresearchgate.net

Potentiometric titration is a robust method for this purpose. nih.govscielo.br The titration would involve dissolving the compound in a suitable non-aqueous solvent, such as a mixture of methyl ethyl ketone and acetic acid or an alcohol, and titrating it with a strong acid like chlorosulphonic acid or perchloric acid. nih.gov The potential difference is measured using a suitable electrode pair (e.g., glass and calomel (B162337) electrodes) as a function of the titrant volume. The equivalence point, from which the pKa can be calculated, is determined from the inflection point of the titration curve. scielo.br For quinoline itself, the pKa is approximately 4.8-4.9, and the presence of substituents on the this compound molecule will influence this value. liverpool.ac.uk

The table below provides examples of pKa values for related quinoline compounds, illustrating the range of basicity observed in this chemical class.

| Compound | pKa | Method/Solvent | Reference |

|---|---|---|---|

| Quinoline | 4.8 | Aqueous Solution | liverpool.ac.uk |

| Quinine (B1679958) (quinoline nitrogen) | ~4.5-5.0 | NMR Titration | acs.org |

| 8-Hydroxyquinoline (B1678124) | pKa1 ≈ 5.0 (protonated quinoline) | Potentiometric/Spectroscopic | researchgate.net |

| 2-Hydroxynaphthoquinone Derivative | 6.31 ± 0.03 | Potentiometric Titration (Water:Ethanol) | scielo.br |

Electrochemical Characterization and Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, i.e., its ability to be oxidized or reduced. This information is valuable for understanding its electronic structure, potential antioxidant activity, and reactivity in redox-driven processes. nih.gov

For this compound, CV could be performed by dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. A study on 8-hydroxyquinoline, a related structure, investigated its oxidation process using a glassy carbon paste electrode, revealing complex electrochemical behavior dependent on pH. researchgate.net The oxidation potentials of quinoline N-oxides have been determined to be in the range of 1.5-1.8 V in different solvents, providing a reference for the potential required to oxidize the quinoline ring system. mdpi.comresearchgate.net The presence of the electron-donating acetamido group and the electron-withdrawing acetate group will modulate the redox potentials of the parent quinoline core.

The following table summarizes oxidation potential data for related compounds, which can serve as a benchmark for studies on this compound.

| Compound | Oxidation Potential (Eₚ) vs Ag/AgCl | Solvent |

|---|---|---|

| Quinoline N-oxide | 1.82 V | CH₃CN |

| 2-Methylquinoline N-oxide | 1.54 V | CH₃CN |

| Morpholine | 0.94 V | CH₃CN |

| Quinoline N-oxide | 1.75 V | CH₂Cl₂ |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Phase Transitions and Thermal Stability

Thermal analysis techniques are crucial for characterizing the physical properties of a solid material, including its thermal stability, melting point, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mt.com For this compound, a TGA scan would reveal the onset temperature of decomposition, indicating its thermal stability. It can also quantify the loss of residual solvents or water. mt.com Studies on similar quinoline compounds have shown that they can be stable up to high temperatures, with decomposition often occurring in multiple steps. researchgate.netrsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.com A DSC thermogram for this compound would show an endothermic peak at its melting point. The area of this peak is proportional to the heat of fusion. DSC can also detect other phase transitions, such as solid-solid transitions or glass transitions, which are important for understanding the material's physical form and stability. mdpi.com

Data from thermal analyses of related quinoline derivatives are presented below to illustrate typical findings.

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Pyrazoloquinoline Derivative (F4) | DSC | Melting Peak: 248 °C (1st heating cycle) | mdpi.com |

| Pyrazoloquinoline Derivative (D2) | DSC | Glass Transition: 62 °C; Melting Peaks: 175 °C, 180 °C | mdpi.com |

| Quinoline-Chalcone Derivative (5) | TGA/DTA | Multi-step thermal decomposition with total mass loss of 83.2%. | rsc.org |

| Various Substituted Quinolines | TGA | Onset of thermal degradation at 170°C for a control sample. | researchgate.net |

Applications in Chemical Biology and Material Science Non Clinical

Design and Application as a Chemical Probe for Biological Pathway Elucidation (In Vitro)

While direct studies on 2-(Acetamidomethyl)quinolin-8-yl acetate (B1210297) as a chemical probe are not extensively documented, the inherent fluorescence of the quinoline (B57606) scaffold is a key feature that suggests its potential in this area. Quinoline derivatives are well-established as fluorophores in chemical probes designed for the detection and imaging of biologically relevant species.

The core structure of 2-(Acetamidomethyl)quinolin-8-yl acetate could be modified to develop "turn-on" fluorescent probes. For instance, the acetate group could be engineered to be cleaved by a specific enzyme, leading to a change in the fluorescence properties of the quinoline core upon target interaction. This strategy is often employed to create probes that signal the presence of enzymatic activity in biological systems.

Furthermore, the acetamido and methyl groups can be systematically varied to fine-tune the probe's selectivity and photophysical properties. The nitrogen and oxygen atoms within the molecule also offer potential coordination sites for metal ions, a principle that underpins the design of many fluorescent metal ion sensors.

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The chemical architecture of this compound makes it a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups—the quinoline nitrogen, the amide, and the ester—provides several handles for chemical modification.

The acetate group at the 8-position can be hydrolyzed to the corresponding 8-hydroxyquinoline (B1678124), a classic bidentate ligand in coordination chemistry. This hydroxyquinoline derivative can then be used to construct a wide array of metal complexes or be further functionalized. The acetamido side chain also offers a site for chemical diversification. For example, the amide bond can be hydrolyzed to yield an aminomethylquinoline, which can then be used in peptide synthesis or other coupling reactions.

The versatility of similar building blocks has been demonstrated in the rapid synthesis of cyclic peptide-peptoid hybrids, showcasing the utility of functionalized backbones in constructing complex molecular architectures. nih.gov This highlights the potential of this compound to serve as a scaffold for creating libraries of compounds for various screening purposes.

Investigation as a Ligand for Coordination Chemistry and Metal Complex Formation

The quinoline ring system, particularly when functionalized with coordinating groups, is a privileged scaffold for the design of ligands in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the acetate group in this compound could potentially act as a bidentate chelating ligand for various metal ions.

Research on analogous compounds supports this potential. For instance, a closely related ligand, 2-((Z)-thiosemicarbazidomethyl)-quinolin-8-yl acetate, has been synthesized and used to form a coordination complex with Cu(II). researchgate.net In this complex, the ligand coordinates to the copper ion, demonstrating the ability of the quinolin-8-yl acetate framework to participate in metal binding.

Furthermore, studies on other quinoline derivatives, such as methyl 2-(quinolin-8-yloxy)acetate, have shown their capacity to form complexes with metal ions like mercury(II). nih.gov In the resulting complex, the quinoline nitrogen and the ether oxygen coordinate to the metal center. These examples strongly suggest that this compound would be a competent ligand for a variety of metal ions, leading to the formation of complexes with potentially interesting catalytic, magnetic, or photophysical properties.

Potential in Chemosensing and Biosensing Applications

The development of chemosensors and biosensors often relies on molecules that exhibit a measurable response, such as a change in fluorescence or color, upon binding to a specific analyte. The quinoline moiety is a well-known fluorophore, and its derivatives have been successfully employed as chemosensors for various species, particularly metal ions.

For example, a chemosensor based on two quinoline moieties has been developed for the detection of zinc ions with a low limit of detection. nih.govresearchgate.net The sensing mechanism involves a "fluorescence turn-on" response upon binding of the zinc ion. nih.govresearchgate.net This principle could be applied to this compound. The coordination sites within the molecule could be designed to selectively bind to a target analyte, leading to a change in the photophysical properties of the quinoline core.

The potential for these types of quinoline-based sensors has been demonstrated in practical applications, including the detection of zinc in real water samples and for bioimaging in organisms like zebrafish. nih.gov This underscores the promise of this compound as a platform for the development of new sensing technologies.

Exploration of Photophysical Properties for Optoelectronic or Imaging Applications

The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, are of significant interest for applications in optoelectronics and bioimaging. The electronic properties of the quinoline ring can be tuned by the introduction of various substituents, leading to materials with tailored optical characteristics.

Studies on related quinazoline (B50416) compounds have shown that substitution at different positions can significantly affect their absorption and emission properties. nih.gov For instance, the introduction of aryl and alkynyl groups can lead to compounds with desirable photophysical characteristics for potential use in electronic devices. nih.gov Similarly, the photophysical properties of this compound are expected to be influenced by the acetamido and acetate groups.

Furthermore, metal complexes of quinoline derivatives have been investigated for their electroluminescent properties and have found applications in Organic Light Emitting Diodes (OLEDs). ijcce.ac.ir A zinc complex of 2-methyl-8-quinolinol, for example, has been used as a dopant to achieve green electroluminescence in OLEDs. ijcce.ac.ir This suggests that metal complexes of this compound could also exhibit interesting photophysical properties with potential for use in the fabrication of optoelectronic devices. The inherent fluorescence of the quinoline core also makes it a candidate for use as a fluorescent tag or imaging agent in biological systems, provided its photophysical properties are suitable. The solvatochromic properties of similar azo-based quinoline dyes, which show color changes in different solvents, further highlight the tunable nature of these systems. walisongo.ac.id

Emerging Research Avenues and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govspringernature.com For 2-(Acetamidomethyl)quinolin-8-yl acetate (B1210297), these computational tools offer a powerful platform for accelerating its development. AI and ML algorithms can be trained on vast datasets of existing quinoline (B57606) derivatives to predict the biological activities, physicochemical properties, and potential toxicities of novel compounds. researchgate.net

One of the key applications of AI in this context is the prediction of active sites and biological targets. researchgate.net By analyzing the structural features of 2-(Acetamidomethyl)quinolin-8-yl acetate, machine learning models can identify potential protein interactions and predict its efficacy against various diseases. This predictive power allows for the rational design of more potent and selective analogs, saving considerable time and resources compared to traditional high-throughput screening methods. nih.gov Furthermore, generative AI models can propose novel quinoline-based structures with optimized properties, expanding the chemical space for drug discovery. springernature.com

The integration of AI and ML is not limited to biological applications. These technologies can also be employed to predict the material properties of quinoline derivatives, such as their suitability for use in organic light-emitting diodes (OLEDs) or as sensors. The ability to computationally screen for desired characteristics will undoubtedly fast-track the discovery of new applications for this compound and its related compounds.

Table 1: Applications of AI and Machine Learning in the Development of Quinoline Derivatives

| Application Area | Specific AI/ML Technique | Potential Impact on this compound |

| Drug Discovery | Deep Learning, Neural Networks | Prediction of biological activity and toxicity, identification of new therapeutic targets. researchgate.netnih.gov |

| Compound Optimization | Generative Adversarial Networks (GANs) | Design of novel analogs with improved efficacy and safety profiles. |

| Materials Science | Graph Convolutional Networks | Prediction of photophysical and electronic properties for applications in electronics and sensors. |

| Retrosynthetic Analysis | Reinforcement Learning | Planning of efficient synthetic routes to the target compound and its derivatives. researchgate.net |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of quinoline derivatives has a rich history, but modern chemistry is continually seeking more efficient, sustainable, and safer methods. nih.gov For a compound like this compound, the adoption of novel synthetic methodologies such as flow chemistry and photoredox catalysis presents exciting opportunities.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. ucd.ieacs.orgresearchgate.net The synthesis of quinolines in flow has been demonstrated to be highly efficient, allowing for rapid optimization of reaction conditions and the generation of compound libraries. ucd.ievapourtec.com This technology would be particularly beneficial for the multi-step synthesis of this compound, potentially leading to higher yields and purity. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.comacs.orgresearchgate.net This methodology has been successfully applied to the functionalization of quinolines, enabling the introduction of various substituents with high precision. mdpi.comnih.gov The use of photoredox catalysis in the synthesis of this compound could open up new avenues for its derivatization, allowing for the creation of a diverse range of analogs with unique properties.

The combination of these modern synthetic techniques will not only streamline the production of this compound but also facilitate the exploration of its structure-activity relationships by enabling the rapid synthesis of a wide array of derivatives.

Unveiling New Biological Mechanisms and Targets (In Vitro) Through Innovative Approaches

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.netnih.gov A key area of future research for this compound will be the elucidation of its specific biological mechanisms of action and the identification of novel cellular targets through innovative in vitro approaches.

Advanced cell-based assays, proteomics, and genomics techniques can be employed to investigate the effects of this compound on various cellular pathways. For instance, high-content screening can provide detailed information on the compound's impact on cell morphology, proliferation, and apoptosis. Transcriptomic and proteomic analyses can reveal changes in gene and protein expression profiles, offering clues to the compound's molecular targets.

Furthermore, the development of multi-target-directed ligands (MTDLs) is a growing trend in drug discovery. researchgate.net Given the multifunctional nature of the quinoline scaffold, this compound could be investigated for its potential to interact with multiple biological targets simultaneously. This polypharmacological approach may lead to the development of more effective therapies for complex diseases such as cancer and neurodegenerative disorders. rsc.org

Table 2: Potential Biological Activities and Targets for Quinoline Derivatives

| Therapeutic Area | Potential Biological Target(s) | Relevance to this compound |

| Oncology | EGFR/HER-2, Topoisomerases, Kinases | Investigation of anti-proliferative and apoptotic effects in cancer cell lines. rsc.org |

| Infectious Diseases | DNA gyrase, Dihydrofolate reductase | Screening for antibacterial, antifungal, and antimalarial activity. researchgate.netnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase/Butyrylcholinesterase | Evaluation of neuroprotective and anti-inflammatory properties. researchgate.net |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Cytokines | Assessment of anti-inflammatory potential in relevant in vitro models. |

Development of Advanced Analytical Techniques for Real-Time Monitoring and High-Throughput Analysis

The ability to accurately and efficiently analyze chemical compounds is crucial for their development and application. For this compound, the implementation of advanced analytical techniques will be essential for quality control, reaction monitoring, and biological studies.